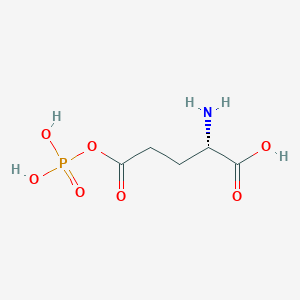![molecular formula C9H8S B082666 5-Methylbenzo[b]thiophene CAS No. 14315-14-1](/img/structure/B82666.png)
5-Methylbenzo[b]thiophene
Overview
Description
5-Methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H8S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . This compound is useful in substituted thiophene for proteomics research .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Methylbenzo[b]thiophene, often involves heterocyclization of various substrates . Chemical reactions involving 5-Methylbenzo[b]thiophene derivatives include bromination, acetylation, and reduction. These reactions reveal the compound’s reactivity and potential as a precursor for further chemical modifications.Molecular Structure Analysis
The molecular structure of 5-Methylbenzo[b]thiophene can be represented by the InChI string:InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 . The compound has a molecular weight of 148.23 g/mol . Its structure can be further analyzed using 2D and 3D conformers . Chemical Reactions Analysis
5-Methylbenzo[b]thiophene is reactive and can undergo several chemical reactions. For instance, it can participate in bromination, acetylation, and reduction reactions. These reactions indicate the compound’s reactivity and its potential as a precursor for further chemical modifications.Physical And Chemical Properties Analysis
5-Methylbenzo[b]thiophene has a molecular weight of 148.23 g/mol . It has a topological polar surface area of 28.2 Ų and a complexity of 122 . It is insoluble in water .Scientific Research Applications
Proteomics Research
5-Methylbenzo[b]thiophene is useful in substituted thiophene for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein structures, interactions, and functions in a high-throughput manner .
Organic Chemistry
5-Methylbenzo[b]thiophene is an organoheterocyclic compound . It can be used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Material Science
Thiophene derivatives, including 5-Methylbenzo[b]thiophene, are utilized in industrial chemistry and material science as corrosion inhibitors . They can form protective layers on metal surfaces to prevent or slow down corrosion .
Organic Semiconductors
Thiophene-mediated molecules, including 5-Methylbenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system, including 5-Methylbenzo[b]thiophene, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These compounds could be used to develop new drugs for treating various diseases .
Medicinal Chemistry
Thiophene-based analogs, including 5-Methylbenzo[b]thiophene, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, depending on their specific structures and targets .
Result of Action
As a thiophene derivative, it may exhibit a range of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylbenzo[b]thiophene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with targets.
properties
IUPAC Name |
5-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZWDWNQFZIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074523 | |
| Record name | 5-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzo[b]thiophene | |
CAS RN |
14315-14-1 | |
| Record name | 5-Methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What influences the sorption behavior of 5-Methylbenzo[b]thiophene in soil environments?
A: Research indicates that the sorption of 5-Methylbenzo[b]thiophene, along with other S- and O-heterocyclic compounds like thiophene, benzothiophene, benzofuran, 2-methylbenzofuran, and 2,3-dimethylbenzofuran, is primarily governed by non-specific interactions with soil organic carbon (OC) []. This suggests that the organic matter content of soil plays a crucial role in its retention and mobility within the environment. Factors like ionic strength and inorganic chemical composition of the surrounding water seem to have a less significant effect on its sorption characteristics.
Q2: How does 5-Methylbenzo[b]thiophene behave in soil column studies, and what does this tell us about its environmental fate?
A: Soil column chromatography (SCC) studies were employed to investigate the sorption behavior of various heterocyclic compounds, including 5-Methylbenzo[b]thiophene []. These studies help in understanding the compound's transport and potential for groundwater contamination. The findings revealed that 5-Methylbenzo[b]thiophene's sorption was primarily influenced by its interaction with soil organic carbon, indicating that soils rich in organic matter might exhibit a higher capacity for retaining the compound. This information is crucial for predicting its leaching potential and the risk it might pose to groundwater resources.
Q3: Can 5-Methylbenzo[b]thiophene be used as a starting material for chemical synthesis?
A: Yes, 5-Methylbenzo[b]thiophene can be used as a building block in organic synthesis. For example, it can react with piperidine-2-carboxylic acid to form azomethine ylides []. These ylides are reactive intermediates that can undergo [3 + 2] cycloaddition reactions with various dipolarophiles (like acetylenic and ethylenic compounds) to produce a diverse range of spiropyrrolidines. This synthetic strategy highlights the versatility of 5-Methylbenzo[b]thiophene in constructing complex molecular architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















